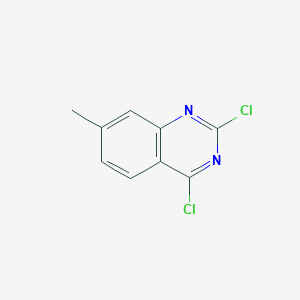

2,4-Dichloro-7-methylquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

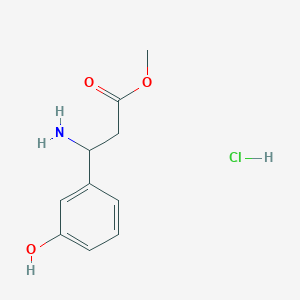

2,4-Dichloro-7-methylquinazoline (CAS# 25171-19-1) is a useful research chemical . It has a molecular weight of 213.06 and a molecular formula of C9H6Cl2N2 .

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-7-methylquinazoline is represented by the formula C9H6Cl2N2 .Physical And Chemical Properties Analysis

2,4-Dichloro-7-methylquinazoline has a molecular weight of 213.07 . It is a solid at room temperature . The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 317.9±42.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis of Quinazoline Derivatives

2,4-Dichloro-7-methylquinazoline: is utilized as a key intermediate in the synthesis of various quinazoline derivatives. These derivatives are significant due to their wide range of biological activities, which include anti-tubercular, anti-bacterial, anti-fungal, anti-viral, and anti-inflammatory properties . The compound’s reactivity allows for the creation of numerous analogues with potential therapeutic applications.

Anticancer Research

Quinazoline derivatives, synthesized using 2,4-Dichloro-7-methylquinazoline , have shown promise in anticancer research. Compounds like erlotinib and gefitinib, which are used in treating lung and pancreatic cancers, are structurally related to quinazoline . Research continues to explore the anticancer potential of new derivatives.

Antibacterial and Antifungal Applications

The structural framework of 2,4-Dichloro-7-methylquinazoline is conducive to the development of new antibacterial and antifungal agents. Its derivatives have been investigated for their efficacy against drug-resistant strains of bacteria and fungi, addressing a critical need in the field of infectious diseases .

Enzyme Inhibition

Quinazoline derivatives have been studied for their role as enzyme inhibitors2,4-Dichloro-7-methylquinazoline serves as a starting point for synthesizing inhibitors that target enzymes crucial for the survival of pathogens, offering a pathway for developing novel treatments .

Organic Synthesis

In organic chemistry, 2,4-Dichloro-7-methylquinazoline is used as a building block for constructing complex molecular structures. Its versatility in reactions makes it a valuable compound for creating a variety of functionalized molecules with potential therapeutic benefits .

Drug Discovery and Development

The compound’s role in drug discovery is pivotal due to its involvement in the synthesis of molecules with a broad spectrum of pharmacological activities2,4-Dichloro-7-methylquinazoline is part of the process in creating new drugs that can cross the blood-brain barrier, targeting central nervous system diseases .

Safety And Hazards

The compound is associated with several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

Quinazoline derivatives, such as 2,4-Dichloro-7-methylquinazoline, have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . This information could help medicinal chemistry researchers to design and synthesize new derivatives or analogues to treat various diseases .

Eigenschaften

IUPAC Name |

2,4-dichloro-7-methylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIRNBNLOBXVPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620488 |

Source

|

| Record name | 2,4-Dichloro-7-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-7-methylquinazoline | |

CAS RN |

25171-19-1 |

Source

|

| Record name | 2,4-Dichloro-7-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1370388.png)

![3-[(1R)-1-azidoethyl]pyridine](/img/structure/B1370391.png)

![Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1370394.png)

![3-[(3-Aminopyrrolidin-1-yl)methyl]phenol](/img/structure/B1370416.png)